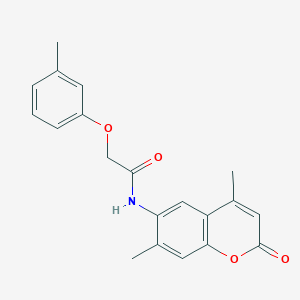
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide, also known as DMOAA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. DMOAA is a synthetic derivative of coumarin, a natural compound found in plants that has been used for medicinal purposes for centuries.
Mécanisme D'action
The mechanism of action of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to be related to its ability to interact with various biological molecules, including proteins and nucleic acids. This compound has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, including cyclooxygenase-2 and matrix metalloproteinases. It has also been shown to induce cell death in cancer cells through various mechanisms, including apoptosis and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide in lab experiments include its high purity and yield, low toxicity profile, and ability to form complexes with various drugs. However, the limitations of using this compound include its limited solubility in water and its potential to interact with other biological molecules, which may affect the results of experiments.
Orientations Futures
There are several future directions for research on N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide, including its potential use as a drug delivery system, its application in material science, and its use as a fluorescent probe for the detection of various analytes. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide can be synthesized through a multistep process starting from 4-hydroxycoumarin. The first step involves the protection of the hydroxyl group using a suitable protecting group. The protected compound is then treated with methyl iodide to form a methyl ether. The resulting compound is then subjected to a series of reactions, including oxidation, esterification, and amidation, to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various applications.
Applications De Recherche Scientifique
N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to form complexes with various drugs. In material science, this compound has been used as a building block for the synthesis of various functional materials, including polymers and nanoparticles. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of various analytes.
Propriétés
IUPAC Name |
N-(4,7-dimethyl-2-oxochromen-6-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-5-4-6-15(7-12)24-11-19(22)21-17-10-16-13(2)9-20(23)25-18(16)8-14(17)3/h4-10H,11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPIRWNQLARUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2C)OC(=O)C=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5006023.png)
![1-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5006032.png)
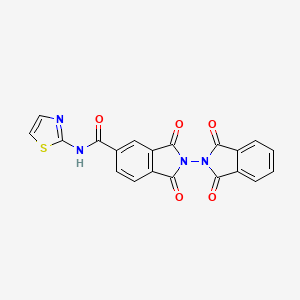
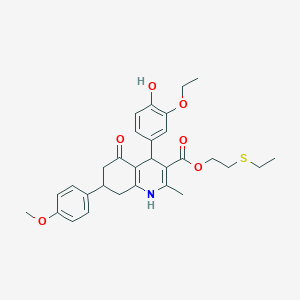
![4-chloro-2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5006060.png)
![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5006067.png)
![5-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5006090.png)

![N-[2-(acetylamino)phenyl]-4-iodobenzamide](/img/structure/B5006114.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide](/img/structure/B5006124.png)
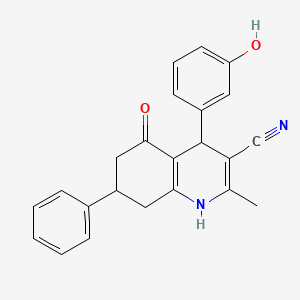
![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)
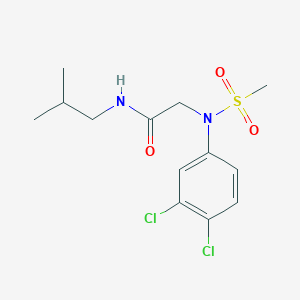
![3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5006144.png)